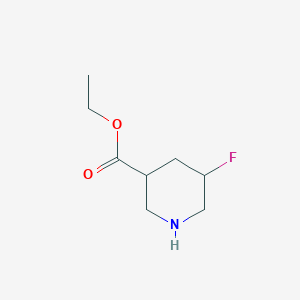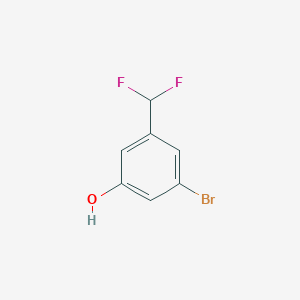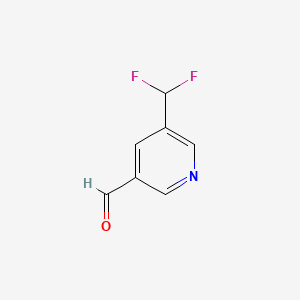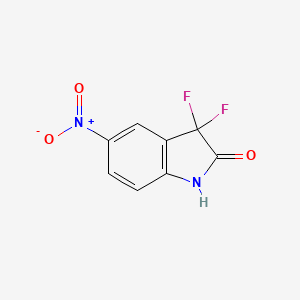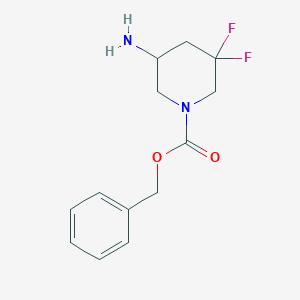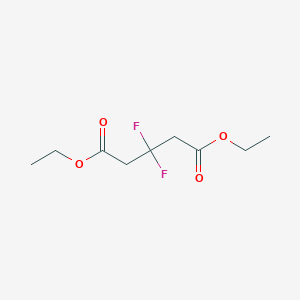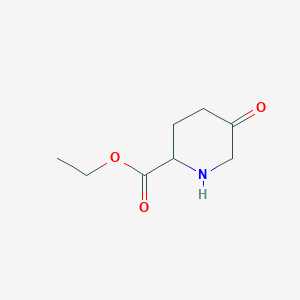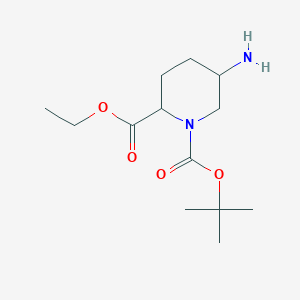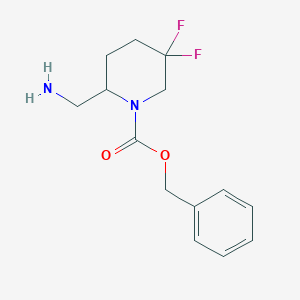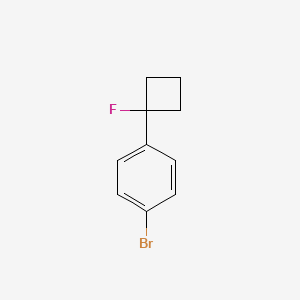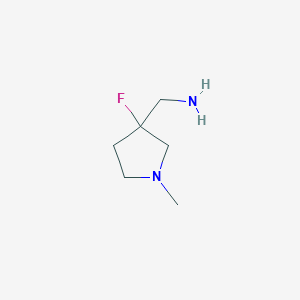
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C6H13FN2. It is a fluorinated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine typically involves the introduction of a fluorine atom and a methyl group onto the pyrrolidine ring. One common method is the reaction of 3-fluoropyrrolidine with formaldehyde and a reducing agent such as sodium borohydride to form the desired compound. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-fluoro-1-methylpyrrole in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
(1-Methylpyrrolidin-3-yl)methanamine: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
3-Fluoropyrrolidine: This compound lacks the methyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is unique due to the presence of both a fluorine atom and a methyl group on the pyrrolidine ring. This combination can enhance its stability, reactivity, and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
(3-fluoro-1-methylpyrrolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(7,4-8)5-9/h2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVTSCVNCBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B7968479.png)
